molecular formula C23H16Cl2N2O4 B4666468 (E)-3-[3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(4-chlorophenyl)prop-2-enenitrile

(E)-3-[3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B4666468
M. Wt: 455.3 g/mol
InChI Key: FMTYYBXRIUERFG-NVMNQCDNSA-N
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Description

(E)-3-[3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(4-chlorophenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various functional groups

Properties

IUPAC Name

(E)-3-[3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O4/c1-30-22-12-16(9-18(13-26)17-5-7-19(24)8-6-17)11-21(25)23(22)31-14-15-3-2-4-20(10-15)27(28)29/h2-12H,14H2,1H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTYYBXRIUERFG-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)Cl)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(4-chlorophenyl)prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the nitrophenyl and chlorophenyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(4-chlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents such as potassium permanganate, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-[3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(4-chlorophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of various functional groups on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological targets.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in various medical conditions.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-[3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(4-chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to and modulate the activity of various enzymes and receptors. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Nitrophenyl derivatives: Compounds with nitro groups attached to phenyl rings.

Uniqueness

(E)-3-[3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(4-chlorophenyl)prop-2-enenitrile is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-[3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(4-chlorophenyl)prop-2-enenitrile
Reactant of Route 2
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(E)-3-[3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(4-chlorophenyl)prop-2-enenitrile

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